molecular formula C18H19N3O B11833214 4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- CAS No. 827031-06-1

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl-

Katalognummer: B11833214
CAS-Nummer: 827031-06-1
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: CMANRZWLVWEYKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- is a synthetic organic compound belonging to the quinazolinamine family This compound is characterized by its unique structure, which includes a quinazoline core substituted with an ethyl group at the 2-position, a methoxyphenyl group at the N-position, and a methyl group at the other N-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions: The ethyl group can be introduced at the 2-position of the quinazoline core through alkylation reactions using ethyl halides in the presence of a base.

    N-Methylation: The N-methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

    N-(4-Methoxyphenyl) Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit specific protein kinases involved in cell proliferation.

    Pharmaceutical Research: It is used as a lead compound in drug discovery programs aimed at developing new anticancer agents.

    Biological Studies: The compound is utilized in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- involves the inhibition of specific protein kinases, such as the epidermal growth factor receptor (EGFR) kinase. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an EGFR inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets the EGFR kinase and is used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

Uniqueness

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced side effects in therapeutic applications.

Eigenschaften

CAS-Nummer

827031-06-1

Molekularformel

C18H19N3O

Molekulargewicht

293.4 g/mol

IUPAC-Name

2-ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C18H19N3O/c1-4-17-19-16-8-6-5-7-15(16)18(20-17)21(2)13-9-11-14(22-3)12-10-13/h5-12H,4H2,1-3H3

InChI-Schlüssel

CMANRZWLVWEYKY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.